2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound with a complex structure that includes a bromophenoxy group, an ethoxy-methylphenyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and ethoxy-methylphenyl intermediates. These intermediates are then coupled through a series of reactions involving acylation and cyclization to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)ethanol: Shares the bromophenoxy group but differs in the rest of the structure.
4-[(4-bromophenyl)ethynyl]pyridine: Contains a bromophenyl group but has a different core structure.
2-(4-bromophenoxy)tetrahydro-2H-pyran: Similar bromophenoxy group with a different cyclic structure.
Uniqueness
2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H18BrN3O4 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18BrN3O4/c1-3-25-16-9-4-13(10-12(16)2)18-19(23-27-22-18)21-17(24)11-26-15-7-5-14(20)6-8-15/h4-10H,3,11H2,1-2H3,(H,21,23,24) |
InChI Key |
UGTDBAGZALQQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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